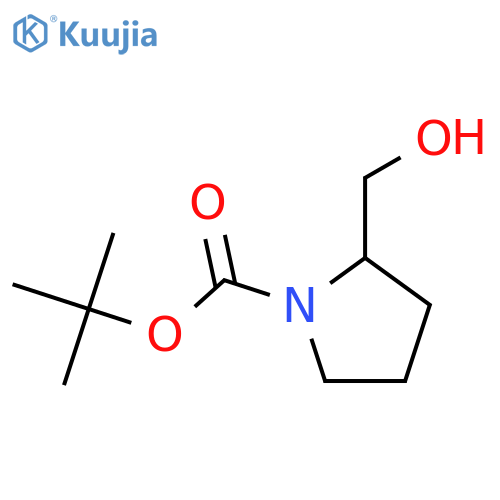

Cas no 69610-40-8 (tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- N-Boc-L-Prolinol

- BOC-L-Prolinol

- N-(tert-Butoxycarbonyl)-L-prolinol

- (S)-(-)-1-Boc-2-pyrrolidineMethanol

- (S)-1-Boc-2-pyrrolidinemethanol

- (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Boc-L-Pro-OL

- Boc-Pro-ol

- N-(tert-butyloxycarbonyl)-L-prolinol

- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol

- N-tert-Butoxycarbonyl-L-prolinol

- (S)-(-)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol

- (S)-1-Boc-pyrrolidin-2-yl-methanol

- N-(tert.-butyloxycarbonyl)-L-prolinol

- (S)-2- (hydroxymethyl)-1pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester

- (S)-N-Boc-prolinol

- N-Boc-L-prolinol, 98%

- DTXSID80349181

- (5)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- EN300-153848

- (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate;1-BOC-L-PROLINOL

- (2S)-N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine

- (S)-(-)-N-BOC-PROLINOL

- AKOS005259749

- N-t-Butoxycarbonyl-2(S)-hydroxymethylpyrrolidine

- N-t-butoxycarbonyl-L-prolinol

- (S)-(-)-1-Boc-2-pyrrolidine methanol

- N-BOC-(S)-2-Hydroxymethylpyrrolidine

- BOC-(L)-prolinol

- (2S)-N-TERT-BUTOXYCARBONYL-2-HYDROXYMETHYLPYRROLIDINE

- Q63392079

- (S)-N-Boc prolinol

- N-Boc-prolinol

- (S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol

- (S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester

- CHEMBL4764441

- (2S)-1-tert-butoxycarbonyl-2-pyrrolidinemethanol

- MFCD00066232

- (1-tert-butoxycarbonyl-(2S)-pyrrolidinyl)methanol

- 1-BOC-2-(S)-pyrrolidinemethanol

- AC-23781

- (s)-(-)-1-(t-butoxycarbonyl)-2-pyrrolidine methanol

- (2S)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine

- (S)-(-)-1-tert-butoxycarbonyl-2-pyrrolidinemethanol

- (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- AKOS000282946

- SCHEMBL47049

- (S)-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- 2-(S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- N-t-butyloxycarbonyl-(S)-prolinol

- tert-butyloxycarbonyl-L-prolinol

- (2S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- F8889-9348

- CS-W019895

- BOC-PROLINOL

- (S)-(+)-1-(tert-butoxycarbonyl)-2-pyrrolidinemethanol

- B3077

- N-Boc-(2S)-prolinol

- N-Boc-L-prolnol

- (S)-1-tert-butoxycarbonyl-2-pyrrolidinemethanol

- N-tert-butoxycarbonylprolinol

- (R)-(-)-N-Boc-prolinol

- BFFLLBPMZCIGRM-QMMMGPOBSA-N

- [1-(tert-butoxycarbonyl)-2(S)-pyrrolidinyl]methanol

- AS-14671

- 69610-40-8

- N-tert-butoxycarbonyl-(2S)-2-pyrrolidinemethanol

- (2S)-1-t-butoxycarbonyl-2-hydroxymethylpyrrolidine

- Z1269217618

- J-523516

- (S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- AM20100654

- N-tert-butoxycarbonyl prolinol

- 1-Boc-L-Prolinol

- (S)-2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- HY-78926

- NS00120366

- (S)-(-)-1-(t-butoxycarbonyl)-2-pyrrolidinemethanol

- BP-13138

- (S)-N-Boc-2-hydroxymethylpyrrolidine

- A9207

- DB-031282

- (S)-tert-butyl2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

- MDL: MFCD00066232

- インチ: InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1

- InChIKey: BFFLLBPMZCIGRM-QMMMGPOBSA-N

- ほほえんだ: [C@@H]1(N(C(OC(C)(C)C)=O)CCC1)CO

- BRN: 3542667

計算された属性

- せいみつぶんしりょう: 201.13600

- どういたいしつりょう: 201.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 49.8A^2

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.0948 (rough estimate)

- ゆうかいてん: 60.0 to 64.0 deg-C

- ふってん: 150°C/4mmHg(lit.)

- フラッシュポイント: 128.9℃

- 屈折率: -55 ° (C=5, MeOH)

- すいようせい: 不溶性

- PSA: 49.77000

- LogP: 1.31610

- ひせんこうど: -52 º (c=1, CHCl3)

- 光学活性: [α]21/D −48°, c = 1.3 in chloroform

- ようかいせい: まだ確定していません。

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 53206-10/G |

1-BOC-L-PROLINOL |

69610-40-8 | 97% | 10/G |

$68 | 2021-07-03 | |

| Enamine | EN300-153848-1.0g |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

69610-40-8 | 95% | 1g |

$26.0 | 2023-05-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005159-100g |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

69610-40-8 | 98% | 100g |

¥166 | 2024-05-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005505-10g |

N-Boc-L-Prolinol |

69610-40-8 | ≥98% | 10g |

¥30.00 | 2024-07-09 | |

| Enamine | EN300-153848-5.0g |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

69610-40-8 | 95% | 5g |

$29.0 | 2023-05-02 | |

| eNovation Chemicals LLC | K03933-500g |

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |

69610-40-8 | 97% | 500g |

$650 | 2024-06-05 | |

| Chemenu | CM101952-500g |

(S)-(-)-1-Boc-2-pyrrolidinemethanol |

69610-40-8 | 95%+ | 500g |

$185 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040184-25g |

1-Boc-2-(S)-pyrrolidinemethanol |

69610-40-8 | 98% | 25g |

¥75.00 | 2024-05-03 | |

| Enamine | EN300-153848-0.05g |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

69610-40-8 | 95% | 0.05g |

$19.0 | 2023-05-02 | |

| BAI LING WEI Technology Co., Ltd. | 134326-1G |

N-tert-Butoxycarbonyl-L-prolinol, 98% |

69610-40-8 | 98% | 1G |

¥ 66 | 2022-04-26 |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate サプライヤー

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献

-

Liang Fu,Chang-Jiang Yao,Ning-Jie Chang,Jia-Rong Chen,Liang-Qiu Lu,Wen-Jing Xiao Org. Biomol. Chem. 2012 10 506

-

Robert Bujok,Piotr Cmoch,Zbigniew Wróbel,Krzysztof Wojciechowski Org. Biomol. Chem. 2017 15 2397

-

Muhammet Uyanik,Kazuaki Ishihara Chem. Commun. 2009 2086

-

Judith Hierold,David W. Lupton Org. Biomol. Chem. 2013 11 6150

-

Jianguo Du,Bin Shuai,Minli Tao,Guangwei Wang,Wenqin Zhang Green Chem. 2016 18 2625

-

Xiaohui Cao,Ge Wang,Richeng Zhang,Yingying Wei,Wei Wang,Huichao Sun,Ligong Chen Org. Biomol. Chem. 2011 9 6487

-

Karolina Kamińska,El?bieta Wojaczyńska New J. Chem. 2022 46 12918

-

Marc R. Becker,Rebecca B. Watson,Corinna S. Schindler Chem. Soc. Rev. 2018 47 7867

-

Matthias Schulz,Majvor Mack,Oliver Kolloge,Arne Lützen,Manuela Schiek Phys. Chem. Chem. Phys. 2017 19 6996

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 69610-40-8) and Its Emerging Applications in Chemical Biology

The compound Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 69610-40-8) represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. Its unique structural features, characterized by a tert-butyl group and a (2S)-configuration, make it a valuable building block for the synthesis of complex molecules with high stereochemical precision. This introduction explores the compound's chemical properties, synthetic pathways, and its relevance in contemporary research, particularly in drug development and biochemical applications.

Chirality is a fundamental concept in organic chemistry, where molecules with similar atomic compositions exhibit distinct spatial arrangements that are non-superimposable mirror images. The presence of a (2S)-configuration in Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate underscores its role as a chiral auxiliary or intermediate. Such compounds are indispensable in pharmaceutical synthesis, as they enable the creation of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. The tert-butyl group, a bulky alkyl substituent, further contributes to the steric environment of the molecule, influencing reaction selectivity and stability.

The synthesis of Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves multi-step organic transformations that highlight modern synthetic methodologies. One common approach includes the reduction of a corresponding nitrile derivative using chiral catalysts or reagents that enforce the desired (2S)-configuration. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production processes, reducing reliance on harsh conditions or expensive reagents. These innovations align with the broader goal of sustainable chemistry, minimizing waste and energy consumption while maintaining high yields.

In recent years, Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has garnered attention for its applications in drug discovery and molecular recognition. Its pyrrolidine core is a privileged scaffold found in numerous bioactive compounds, including protease inhibitors and CNS-targeting agents. Researchers have leveraged this motif to design novel therapeutics that interact selectively with biological targets. For instance, derivatives of this compound have been explored as potential treatments for neurological disorders, where precise stereochemistry is critical for therapeutic activity. The growing body of literature highlights its versatility as a pharmacophore in medicinal chemistry.

The compound's utility extends beyond pharmaceuticals into biochemical research. Its chiral nature makes it an excellent probe for studying enzyme mechanisms and substrate recognition. Enzymes often exhibit high enantioselectivity, meaning they preferentially catalyze reactions with one enantiomer over another. By using Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a substrate or intermediate, scientists can gain insights into these catalytic processes at the molecular level. This has implications for enzyme engineering and the development of enzyme-based biocatalysts for industrial applications.

From an industrial perspective, the demand for high-purity chiral compounds like Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate continues to rise with advancements in biotechnology and pharmaceutical manufacturing. Manufacturers are investing in continuous flow chemistry and other modern techniques to enhance production efficiency while adhering to stringent regulatory standards. These efforts ensure that researchers worldwide have access to reliable sources of high-quality intermediates, accelerating the pace of drug discovery and development.

The future prospects of this compound are promising, with ongoing research exploring new synthetic routes and applications. Innovations such as photoredox catalysis and biocatalytic methods are being integrated into its synthesis to improve atom economy and environmental sustainability. Additionally, computational modeling techniques are being employed to predict the behavior of chiral molecules like this one under various conditions, further optimizing their use in complex chemical systems.

In conclusion,Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 69610-40-8) stands as a testament to the ingenuity of modern synthetic chemistry and its impact on scientific progress. Its unique structural features make it a cornerstone in pharmaceutical intermediates and biochemical research, driving advancements across multiple disciplines. As research continues to uncover new possibilities for this compound,its significance is poised to grow even further, shaping the future landscape of chemical biology and drug development.

69610-40-8 (tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品

- 1148-11-4(Carbobenzoxyproline)

- 77450-03-4(tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 2043-21-2(3-Acryloyl-2-oxazolidinone)

- 78-44-4(Carisoprodol)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2018-66-8(N-Cbz-L-leucine)

- 1432-43-5(3-Acetyl-2-oxazolidinone)

- 2212-76-2(Z-Lys(boc)-oh dcha)

- 83435-58-9(tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)